
4-(3-Methylbenzyl)-1,4-diazepan-5-one
Overview
Description
4-(3-Methylbenzyl)-1,4-diazepan-5-one is a chemical compound that belongs to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features a 3-methylbenzyl group attached to the diazepane ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylbenzyl)-1,4-diazepan-5-one typically involves the reaction of 3-methylbenzylamine with a suitable diazepane precursor. One common method is the cyclization of N-(3-methylbenzyl)-1,4-diaminobutane under acidic conditions to form the diazepane ring. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, which facilitates the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylbenzyl)-1,4-diazepan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The diazepane ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-substituted diazepanes.
Scientific Research Applications
4-(3-Methylbenzyl)-1,4-diazepan-5-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex diazepane derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Methylbenzyl)-1,4-diazepan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
4-Benzyl-1,4-diazepan-5-one: Similar structure but lacks the methyl group on the benzyl ring.
4-(2-Methylbenzyl)-1,4-diazepan-5-one: Similar structure with the methyl group in a different position on the benzyl ring.
4-(4-Methylbenzyl)-1,4-diazepan-5-one: Similar structure with the methyl group in the para position on the benzyl ring.
Uniqueness
4-(3-Methylbenzyl)-1,4-diazepan-5-one is unique due to the specific positioning of the methyl group on the benzyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets and its overall efficacy in various applications.
Biological Activity
4-(3-Methylbenzyl)-1,4-diazepan-5-one is a compound belonging to the diazepine class, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Structure-Activity Relationship (SAR)
The biological activity of diazepines is often linked to their structural features. The presence of substituents on the diazepine ring can significantly influence their interaction with various receptors, particularly the GABA_A receptor, which is crucial for their anxiolytic and anticonvulsant effects.
- GABA_A Receptor Interaction : Diazepines enhance GABA's effect by increasing chloride ion conductance through GABA_A receptors. This mechanism underlies their anxiolytic and anticonvulsant properties .
- Substituent Effects : Studies indicate that specific substitutions at the benzyl position can modulate receptor affinity and biological activity. For instance, the introduction of methyl groups or halogens has been shown to enhance activity against central and peripheral benzodiazepine receptors .
Anticonvulsant and Anxiolytic Effects
Research has demonstrated that compounds similar to this compound exhibit significant anticonvulsant activity. For example, a related compound showed an IC50 value of 18 µM in inhibiting certain cancer cell lines, indicating potential dual activity as both an anticonvulsant and an anticancer agent .
Case Studies
- Anticancer Activity : A study highlighted that diazepine derivatives were tested against human breast cancer cells, showing moderate to significant efficacy. The IC50 values were comparable to established drugs like Olaparib, suggesting potential therapeutic applications in oncology .
- Neuropharmacology : In a neuropharmacological context, compounds with similar structures have been evaluated for their ability to modulate neurotransmitter systems. The binding affinity to GABA_A receptors was assessed using radioligand binding assays, revealing that certain modifications could enhance selectivity and potency .
Research Findings
Recent studies have focused on synthesizing novel diazepine derivatives and evaluating their biological activities. Key findings include:
- Affinity Studies : Compounds with specific substitutions at the 5-position of the diazepine ring displayed enhanced binding affinities for central benzodiazepine receptors compared to their unsubstituted analogs .
- In Vivo Efficacy : In vivo models have shown that certain diazepine derivatives can reduce seizure frequency and severity, supporting their potential use in treating epilepsy .
Data Tables
The following table summarizes key findings from various studies on related compounds:
Properties
IUPAC Name |
4-[(3-methylphenyl)methyl]-1,4-diazepan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-11-3-2-4-12(9-11)10-15-8-7-14-6-5-13(15)16/h2-4,9,14H,5-8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGWDWLSEWCLGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCNCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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